- Biphenyl-pyrazolecarboxamide compounds as CB1 receptor modulators, and their therapeutic use, United States, , ,
Cas no 960049-21-2 (N-Nitrosopiperidine-d10)

N-Nitrosopiperidine-d10 化学的及び物理的性質
名前と識別子
-
- N-Nitrosopiperidine-d10
- 2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine
- N-Nitrosopiperidine-
- 1-Nitrosopiperidine-d10
- 2,2,3,3,4,4,5,5,6,6-decadeutero-1-nitrosopiperidine
- d10-1-nitroso-piperidine
- N-Nitrosopiperidin-D10
- N-Nitrosopiperidine-d101000µg
- NPI-d10
- NPIP-d10
- 1-Nitrosopiperidine-2,2,3,3,4,4,5,5,6,6-d10 (ACI)
- CS-0375585
- DB-298821
- 960049-21-2
- DTXSID80730873
- HY-W150598S
- 1-Nitroso(~2~H_10_)piperidine
- SCHEMBL4007001
- 1-nitroso(?H??)piperidine
- D98141
-
- インチ: 1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2
- InChIKey: UWSDONTXWQOZFN-YXALHFAPSA-N
- ほほえんだ: N(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H])=O
計算された属性
- せいみつぶんしりょう: 114.07900
- どういたいしつりょう: 124.142080406g/mol
- 同位体原子数: 10
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 78.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 32.7Ų
じっけんとくせい
- PSA: 32.67000
- LogP: 1.09160
N-Nitrosopiperidine-d10 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N545372-2.5mg |
N-Nitrosopiperidine-d10 |
960049-21-2 | 2.5mg |
$ 196.00 | 2023-09-06 | ||
MedChemExpress | HY-W150598S-10mg |
N-Nitrosopiperidine-d |
960049-21-2 | 10mg |
¥2600 | 2024-07-20 | ||
A2B Chem LLC | AW54554-100mg |
N-Nitrosopiperidine-d10 |
960049-21-2 | 100mg |
$862.00 | 2024-07-18 | ||
MedChemExpress | HY-W150598S-5mg |
N-Nitrosopiperidine-d |
960049-21-2 | 5mg |
¥1600 | 2024-07-20 | ||
A2B Chem LLC | AW54554-50mg |
N-Nitrosopiperidine-d10 |
960049-21-2 | 50mg |
$574.00 | 2024-07-18 | ||
MedChemExpress | HY-W150598S-1mg |
N-Nitrosopiperidine-d |
960049-21-2 | 1mg |
¥600 | 2024-07-20 | ||
TRC | N545372-25mg |
N-Nitrosopiperidine-d10 |
960049-21-2 | 25mg |
$ 1544.00 | 2023-09-06 | ||
MedChemExpress | HY-W150598S-2500μg |
N-Nitrosopiperidine-d |
960049-21-2 | 2500μg |
¥4900 | 2024-05-21 |
N-Nitrosopiperidine-d10 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11
ごうせいかいろ 2
- Preparation and utility of deuterated pyrazole compounds with cannabinoid receptor activity for therapeutic use, United States, , ,
N-Nitrosopiperidine-d10 Raw materials
N-Nitrosopiperidine-d10 Preparation Products
N-Nitrosopiperidine-d10 関連文献
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1. Book reviews
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
5. Back matter
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
N-Nitrosopiperidine-d10に関する追加情報
Introduction to N-Nitrosopiperidine-d10 (CAS No. 960049-21-2)
N-Nitrosopiperidine-d10 is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This is primarily due to its unique structural properties and its applications in various scientific studies. The compound, identified by the CAS number 960049-21-2, is a deuterated derivative of N-nitrosopiperidine, which makes it particularly valuable for certain types of analytical and synthetic processes.
The molecular structure of N-Nitrosopiperidine-d10 consists of a piperidine ring substituted with a nitroso group (-NO) and deuterium atoms. This modification not only enhances the compound's stability but also allows for more precise isotopic labeling, which is crucial in modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for elucidating the structure and dynamics of complex molecules, particularly in drug discovery and development.
In recent years, there has been a growing interest in the use of isotopically labeled compounds like N-Nitrosopiperidine-d10 for research purposes. The deuterium-labeled version of this compound offers several advantages over its non-deuterated counterpart. For instance, it can be used to study metabolic pathways and interactions without interference from natural isotopes, thereby providing clearer and more accurate data. This has made it an invaluable tool in the study of drug metabolism and pharmacokinetics.
The pharmaceutical industry has been particularly keen on exploring the potential of N-Nitrosopiperidine-d10 in the development of new drugs. Its unique chemical properties make it a suitable candidate for use as an intermediate in the synthesis of various pharmacologically active compounds. Additionally, its isotopic labeling allows researchers to track the compound's behavior within biological systems more effectively, which can lead to the discovery of new therapeutic agents.
Recent studies have also highlighted the role of nitroso compounds in medicinal chemistry. Nitroso groups are known to participate in various chemical reactions, making them useful in the synthesis of complex molecules. The presence of these groups in N-Nitrosopiperidine-d10 enhances its reactivity, which can be leveraged to create novel drug candidates with improved efficacy and reduced side effects.
The use of CAS No. 960049-21-2 in research has been further supported by advancements in synthetic chemistry. Modern synthetic methods have made it possible to produce high-purity versions of this compound, ensuring that researchers can conduct their experiments with minimal interference from impurities. This has been particularly important in clinical trials, where the purity and consistency of compounds can significantly impact the outcome of studies.
In conclusion, N-Nitrosopiperidine-d10 represents a significant advancement in pharmaceutical research. Its unique properties and applications make it a valuable tool for scientists working in drug discovery, metabolism studies, and other areas of biomedical research. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in shaping the future of medicine.
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